2-(Benzylamino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
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Description
2-(Benzylamino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C18H17F3N2O3 and its molecular weight is 366.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with ligand-activated transcription factors and receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given its potential interaction with transcription factors and receptors, it can be hypothesized that it may influence gene expression and cellular signaling pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its pharmacokinetic properties, as compounds with this group have been shown to exhibit improved drug potency .
Result of Action
Based on its potential targets, it can be inferred that it may influence cellular processes such as gene expression, signal transduction, and lipid metabolism .
Properties
IUPAC Name |
2-(benzylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-7-4-8-14(9-13)23-16(24)10-15(17(25)26)22-11-12-5-2-1-3-6-12/h1-9,15,22H,10-11H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYFFBGFJTSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.